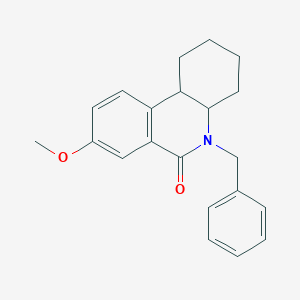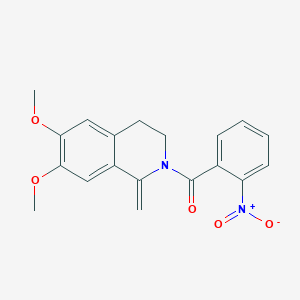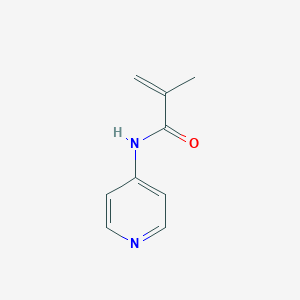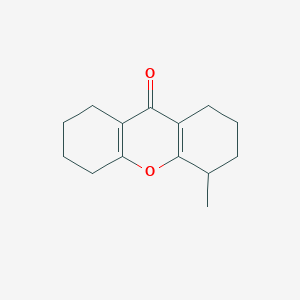![molecular formula C29H32N4O3 B289222 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been studied for its potential therapeutic applications in various medical fields.
作用機序
The exact mechanism of action of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to have anticonvulsant properties. Additionally, it has been shown to have anticancer activity.
実験室実験の利点と制限
The advantages of using 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in lab experiments include its synthetic nature, which allows for precise control over the compound's properties and its potential therapeutic applications. However, the limitations of using the compound in lab experiments include the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
For research include investigating the compound's potential as an anticancer agent, exploring its mechanism of action, and developing more efficient methods for synthesizing the compound.
合成法
The synthesis of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves a multi-step process. The starting materials for the synthesis are 2,5-dimethoxyaniline, 4-methylbenzyl chloride, 3-methylpiperazine, and 2-chloro-4,5-dimethoxybenzoic acid. The reaction involves the formation of various intermediates that are then converted to the final product through a series of reactions, including cyclization, reduction, and condensation.
科学的研究の応用
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use as an anticancer agent.
特性
分子式 |
C29H32N4O3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
3-(2,5-dimethoxyphenyl)-2-[[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C29H32N4O3/c1-20-9-11-22(12-10-20)32-16-15-31(18-21(32)2)19-28-30-25-8-6-5-7-24(25)29(34)33(28)26-17-23(35-3)13-14-27(26)36-4/h5-14,17,21H,15-16,18-19H2,1-4H3 |
InChIキー |
FJBBEUHNVQKBTN-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
正規SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)




![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)




![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)